Di(dodecan-6-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
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Overview
Description
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound.
Preparation Methods
The preparation of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of synthetic routes and reaction conditions. One common method is the reductive amination reaction, where 4-aminobutanol is condensed with a lipid aldehyde using sodium triacetoxyborohydride as the reducing agent . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and interactions.
Mechanism of Action
The mechanism of action of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with molecular targets and pathways. In the context of drug delivery, the compound forms lipid nanoparticles that encapsulate and protect fragile mRNA molecules. These nanoparticles promote the uptake of mRNA into cells, where it can exert its therapeutic effects .
Comparison with Similar Compounds
Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can be compared with other similar compounds, such as:
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group.
ALC-0315: A synthetic lipid used in the formulation of lipid nanoparticles for mRNA vaccines.
The uniqueness of Di(dodecan-6-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) lies in its specific structure and properties, which make it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C48H96N2O4 |
---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
dodecan-6-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-6-yloxy-10-oxodecyl)amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-29-37-45(35-27-13-9-3)53-47(51)39-31-23-19-17-21-25-33-41-50(44-43-49(5)6)42-34-26-22-18-20-24-32-40-48(52)54-46(36-28-14-10-4)38-30-16-12-8-2/h45-46H,7-44H2,1-6H3 |
InChI Key |
QPVCREPJLUPBTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCC)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCC)CCCCCC)CCN(C)C |
Origin of Product |
United States |
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